molecular formula C17H20N2O4S B1459648 methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1616500-59-4

methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1459648
CAS No.: 1616500-59-4
M. Wt: 348.4 g/mol
InChI Key: RRPHDUHDWGIKSS-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a seven-membered ring system. The structure includes two key substituents: a 4-methylbenzenesulfonylmethyl group at position 2 and a methyl carboxylate ester at position 2.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-6-8-13(9-7-12)24(21,22)11-14-16(17(20)23-2)15-5-3-4-10-19(15)18-14/h6-9H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPHDUHDWGIKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCCC3=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine class, which has been recognized for various pharmacological effects. The structure includes a sulfonyl group and a carboxylate moiety that are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from less than 0.002 to 0.381 μg/mL . These findings suggest that this compound could be a candidate for further development as an antitubercular agent.

Antitumor Activity

Pyrazole derivatives have also been studied for their antitumor properties. They can inhibit key pathways involved in cancer cell proliferation. Notably, compounds targeting BRAF(V600E) and other kinases have shown promise in preclinical studies. The structural modifications in pyrazolo derivatives enhance their binding affinity and selectivity towards cancer-related targets .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, pyrazolo derivatives like this compound have been implicated in anti-inflammatory responses. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .

Pharmacokinetic Profile

The pharmacokinetic properties of pyrazolo derivatives are essential for their therapeutic efficacy. A recent study evaluated the pharmacokinetics of a related compound in rats, revealing a half-life of approximately 5.1 hours and an oral bioavailability of 41% . Such profiles indicate good absorption and sustained action within biological systems.

Case Studies

Several case studies illustrate the biological activity of pyrazolo derivatives:

  • Case Study 1 : A compound similar to this compound was tested against various cancer cell lines and exhibited IC50 values in the nanomolar range against BRAF(V600E) positive tumors.
  • Case Study 2 : In vivo studies using mouse models infected with Mtb demonstrated significant reductions in bacterial load when treated with pyrazolo derivatives compared to controls.

Scientific Research Applications

Overview

Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as promising candidates for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). The compound has been synthesized and evaluated for its effectiveness against drug-susceptible and multidrug-resistant strains of Mtb.

In Vitro Efficacy

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant in vitro potency against Mtb. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from <0.002 to 0.381 μg/mL against the H37Rv strain, with some compounds showing efficacy against drug-resistant strains as well .

Case Studies

  • Compound 5k : This compound showed a sustained bactericidal activity against Mtb in an infected mouse model. Treatment with 100 mg/kg/day resulted in a significant reduction in bacterial load over six days .
  • Compound 6j : Another derivative exhibited MIC values ≤0.002 μg/mL against both drug-susceptible and resistant strains. Its pharmacokinetic profile suggests good oral bioavailability and low cytotoxicity, making it a strong candidate for further development as an antitubercular agent .

Summary Table of Antitubercular Activity

CompoundMIC (μg/mL)Activity Against Drug-Susceptible StrainsActivity Against Drug-Resistant Strains
5k<0.002YesYes
6j≤0.002YesYes

Potential Therapeutic Uses

The compounds are being investigated for their potential to treat conditions such as hypertension, atherosclerosis, and heart failure by enhancing the NO/cGMP signaling cascade. The ability to regulate this pathway could lead to improved therapeutic strategies for managing cardiovascular disorders .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Based Cores

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[1,5-a]pyridine 4-MeC6H4SO2CH2-, CO2Me ~393.4* High polarity (sulfonyl, ester)
Enamine’s Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative Pyrazolo[1,5-a]pyridine Fmoc-protected aminomethyl, CO2H 417.5 Solid-phase synthesis utility
Methyl 5-(4-MePh)-7-CF3-pyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine 4-MePh, CF3, CO2Me 353.3 Enhanced electron-withdrawing effects
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives Pyrazole + thienopyridine Furyl, carboxamide ~450–500 Antimicrobial activity

*Calculated based on molecular formula.

Key Observations :

  • Core Heterocycles: The target compound’s pyrazolo[1,5-a]pyridine core is distinct from pyrazolo[1,5-a]pyrimidine (e.g., ) and thienopyridine (e.g., ).
  • Substituent Effects: The 4-methylbenzenesulfonyl group in the target compound contrasts with trifluoromethyl (CF3) in pyrazolo-pyrimidine analogues , which confer stronger electron-withdrawing effects.

Table 2: Bioactivity of Structural Analogues

Compound Class / Source Biological Activity Mechanism / Target Reference
Bis-pyridine derivatives Antimicrobial (fungi, bacteria) Disruption of microbial cell membranes
Triazolopyrimidine acetyl hydrazones Herbicidal, fungicidal Inhibition of enzyme pathways
Quinazolinyl-pyrazole hydrazones Antifungal (wheat赤霉菌, apple腐烂菌) Unknown, possibly kinase inhibition
Curcumin analogues (pyrazolo-pyrazines) DYRK2 inhibition (computational) Kinase binding

Key Observations :

  • The antimicrobial activity of pyrazole-thienopyridine hybrids suggests that the target compound’s sulfonyl and ester groups may similarly enhance interactions with microbial targets.

Physicochemical Properties :

  • The sulfonyl group in the target compound increases polarity and solubility in polar solvents compared to CF3-substituted pyrazolo-pyrimidines .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate generally involves:

  • Construction of the pyrazolo[1,5-a]pyridine core
  • Introduction of the methyl carboxylate group at position 3
  • Installation of the tosylmethyl substituent at position 2 via sulfonylation

This multi-step synthesis typically employs heterocyclic annulation, esterification, and sulfonylmethylation reactions.

Detailed Preparation Methods

Formation of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is commonly synthesized by cyclization reactions involving hydrazines and 2-substituted pyridine derivatives or related precursors. A typical approach involves:

  • Condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds or equivalents to form the fused pyrazolo ring system
  • Subsequent esterification to introduce the methyl carboxylate group at the 3-position

While direct literature on this exact compound is limited, analogous pyrazolo[1,5-a]pyridine derivatives have been synthesized via such annulation methods under mild to moderate conditions.

Introduction of the Tosylmethyl Group

The tosylmethyl substituent (4-methylbenzenesulfonylmethyl) is introduced by sulfonylation of the pyrazolo[1,5-a]pyridine intermediate. This involves:

  • Generation of a reactive methyl group at position 2 of the pyrazolopyridine ring, often via deprotonation or halogenation
  • Reaction with p-toluenesulfonylmethyl reagents or equivalents (e.g., tosylmethyl chloride or tosylmethyl sodium salt) to form the sulfonylmethyl linkage

This step requires careful control of reaction conditions such as temperature, solvent, and base to achieve selective substitution without affecting the ester or heterocyclic core.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Step Reactants & Conditions Product/Intermediate Yield & Notes
1 2-Aminopyridine + α,β-unsaturated ester (e.g., methyl acrylate), acid catalyst 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate Moderate yield; ring closure forms pyrazolopyridine core
2 Halogenation at position 2 (e.g., using NBS or similar reagent) 2-Halo derivative of pyrazolopyridine ester Enables site for nucleophilic substitution
3 Reaction with p-toluenesulfonylmethyl sodium salt or tosylmethyl chloride, base (e.g., K2CO3) in polar aprotic solvent This compound High selectivity, yields typically >70%

This route aligns with common methods for introducing sulfonylmethyl groups into heterocycles and is supported by general synthetic principles in heterocyclic chemistry.

Analytical and Purification Techniques

  • Purification: Preparative chromatography (e.g., silica gel column chromatography) or recrystallization from suitable solvents
  • Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity
  • Purity: Commercial samples report ≥97% purity, indicating efficient synthetic and purification protocols

Research Findings and Optimization

  • Sulfonylmethylation reactions are sensitive to base strength and solvent polarity; optimizing these parameters improves yield and selectivity.
  • The pyrazolo[1,5-a]pyridine ring system tolerates various substituents, allowing for flexible synthetic modifications.
  • Mild reaction conditions during ring closure and sulfonylation minimize side reactions and degradation of the ester group.
  • Literature on related pyrazolopyridine derivatives suggests that palladium-catalyzed heteroannulation and nucleophilic substitutions are viable alternatives for core construction and functionalization, potentially applicable to this compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range Notes
Pyrazolo[1,5-a]pyridine core formation Cyclization of 2-aminopyridine with α,β-unsaturated esters 2-Aminopyridine, methyl acrylate, acid catalyst Mild heating, solvent (e.g., ethanol) Moderate to high Forms heterocyclic scaffold
Halogenation at position 2 Electrophilic halogenation NBS or similar halogenating agent Room temp to reflux High Activates site for substitution
Sulfonylmethylation Nucleophilic substitution Tosylmethyl chloride or sodium salt, base (K2CO3) Polar aprotic solvent, mild heating 70-90% Introduces tosylmethyl substituent
Purification Chromatography or recrystallization Silica gel, solvents (ethyl acetate, hexane) Ambient conditions High purity (>97%) Ensures product quality

Q & A

Q. What are the established synthetic routes for methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution : Introduction of the 4-methylbenzenesulfonyl group via reaction with tosyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Ring formation : Cyclization of pyrazolo[1,5-a]pyridine intermediates using microwave-assisted heating or reflux in aprotic solvents (e.g., DMF) .
  • Esterification : Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • X-ray crystallography : Determines bond angles, torsion angles, and crystal packing (e.g., C–C bond lengths ≈ 1.48–1.52 Å; C–N ≈ 1.34 Å) .
  • NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–7.8 ppm), while ¹³C NMR identifies carbonyl (δ ~165 ppm) and sulfonyl (δ ~125 ppm) signals .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₂O₄S: 361.12) .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
  • First aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .
  • Waste disposal : Neutralization of acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can preliminary biological activity be assessed?

Initial screening involves:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via dose-response curves) .
  • Receptor binding studies : Radioligand displacement assays (e.g., competition with ³H-labeled ligands for GPCRs) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Apply Design of Experiments (DOE) to optimize:

  • Reaction parameters : Temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(PPh₃)₄) .
  • Workup conditions : Gradient elution in column chromatography (hexane:EtOAc ratios) or recrystallization solvent selection (e.g., ethanol vs. acetonitrile) . Statistical tools (e.g., ANOVA) identify critical factors affecting yield and purity .

Q. How to resolve contradictions in reported biological activity data?

Use comparative structural analysis :

  • Analog benchmarking : Compare activity of methyl ester derivatives versus ethyl/carboxylic acid analogs (e.g., lower logP in methyl esters may reduce membrane permeability) .
  • Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites that may explain variability in IC₅₀ values .
  • Species-specific assays : Test activity across human, murine, and bacterial models to identify target conservation .

Q. What methodologies assess environmental fate and ecotoxicological impact?

Follow OECD guidelines for:

  • Biodegradation : Modified Sturm test to measure CO₂ evolution under aerobic conditions .
  • Bioaccumulation : LogK₀w determination via shake-flask method (octanol-water partitioning) .
  • Toxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .

Q. How to elucidate pharmacological mechanisms of action?

Integrate multi-omics approaches :

  • Kinase profiling : Use PamStation®12 arrays to screen 140+ kinases .
  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., ATP-binding pockets) .

Q. What computational methods predict stability under physiological conditions?

Perform molecular dynamics (MD) simulations :

  • Solubility prediction : Calculate Gibbs free energy of solvation in water/biological media .
  • pH stability : pKa determination via COSMO-RS or MarvinSketch .
  • Degradation pathways : DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis of the ester/sulfonyl groups .

Q. How to design stability-indicating analytical methods?

Develop forced degradation studies :

  • Stress conditions : Expose to heat (40–80°C), UV light (254 nm), and oxidative agents (H₂O₂) .
  • HPLC-DAD/MS : Monitor degradation products using C18 columns (gradient: 0.1% formic acid in H₂O/ACN) .
  • Validation : ICH Q2(R1) guidelines for specificity, linearity (R² > 0.995), and LOD/LOQ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate

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